molecular formula C17H24 B13816393 (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene CAS No. 53649-02-8

(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene

Cat. No.: B13816393
CAS No.: 53649-02-8
M. Wt: 228.37 g/mol
InChI Key: HOJLWWVMRBERAQ-DOTOQJQBSA-N
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Description

(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene is a chemical compound belonging to the class of hexahydrophenanthrenes This compound is characterized by its unique structure, which includes multiple fused rings and specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene typically involves multi-step organic reactions. One common method includes the hydrogenation of phenanthrene derivatives under specific conditions. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and metal catalysts to further reduce any unsaturated bonds.

    Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring positions, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various oxidized derivatives, fully reduced compounds, and substituted phenanthrene derivatives.

Scientific Research Applications

(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene is unique due to its specific stereochemistry and the presence of multiple fused rings, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

53649-02-8

Molecular Formula

C17H24

Molecular Weight

228.37 g/mol

IUPAC Name

(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene

InChI

InChI=1S/C17H24/c1-16(2)11-6-12-17(3)14-8-5-4-7-13(14)9-10-15(16)17/h4-5,7-8,15H,6,9-12H2,1-3H3/t15-,17+/m0/s1

InChI Key

HOJLWWVMRBERAQ-DOTOQJQBSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC3=CC=CC=C23)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3=CC=CC=C32)C)C

Origin of Product

United States

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